Spectroscopic data for 1-(2-Bromobenzyl)-3-methylpiperidine
Spectroscopic data for 1-(2-Bromobenzyl)-3-methylpiperidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromobenzyl)-3-methylpiperidine
Authored by: A Senior Application Scientist
Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 1-(2-Bromobenzyl)-3-methylpiperidine, a compound of interest for its potential pharmacological activity, a thorough understanding of its three-dimensional structure and electronic properties is paramount. This guide provides a comprehensive overview of the principal spectroscopic techniques employed to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data to offer a deeper, field-tested perspective on why certain experimental choices are made and how to interpret the resulting data with a high degree of confidence. Each section is designed to be a self-validating system, integrating theoretical principles with practical, step-by-step protocols. The insights provided herein are grounded in established scientific literature, ensuring an authoritative and trustworthy resource for your laboratory.
Molecular Structure and Isomerism
1-(2-Bromobenzyl)-3-methylpiperidine possesses a chiral center at the C3 position of the piperidine ring, leading to the existence of (R) and (S) enantiomers. Furthermore, the piperidine ring can adopt different chair conformations. The interplay of these stereochemical features can influence the spectroscopic output, a critical consideration during data analysis.
Figure 1. Chemical structure of 1-(2-Bromobenzyl)-3-methylpiperidine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Theoretical Underpinnings
The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their resonance to a lower chemical shift (upfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets, with the coupling constant (J) providing information about the dihedral angle between the coupled protons.
Predicted ¹H NMR Data
Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is predicted for 1-(2-Bromobenzyl)-3-methylpiperidine in a solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (C₆H₄) | 7.10 - 7.60 | Multiplet | - |
| Benzyl CH₂ | 3.50 - 3.70 | Singlet or AB quartet | - |
| Piperidine CH (axial/equatorial) | 1.00 - 3.20 | Multiplets | - |
| Methyl CH₃ | 0.80 - 1.00 | Doublet | ~6-7 |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Bromobenzyl)-3-methylpiperidine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
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Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Data Interpretation: A Deeper Dive
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Aromatic Region: The four protons on the bromobenzyl ring are expected to appear as a complex multiplet between 7.10 and 7.60 ppm. The substitution pattern prevents a simple first-order analysis.
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Benzyl Protons: The two protons of the benzyl CH₂ group are diastereotopic due to the chiral center at C3 of the piperidine ring. This may result in them appearing as two separate signals (an AB quartet) rather than a simple singlet.
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Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to overlapping signals and both geminal and vicinal coupling. The exact chemical shifts and coupling constants will be highly dependent on the preferred chair conformation of the ring.
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Methyl Group: The methyl group at the C3 position is expected to appear as a doublet, being split by the adjacent proton at C3. The magnitude of the coupling constant will provide insight into the axial or equatorial orientation of the methyl group.
Figure 2. Experimental workflow for ¹H NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for structural elucidation.
Theoretical Underpinnings
The principles of ¹³C NMR are similar to those of ¹H NMR, but with a few key differences. The natural abundance of the ¹³C isotope is only 1.1%, leading to a much lower signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum, resulting in each unique carbon atom appearing as a single line. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~122 |
| Aromatic CH | 127 - 133 |
| Aromatic C-C | ~140 |
| Benzyl CH₂ | ~60 |
| Piperidine CH₂ (adjacent to N) | ~55-60 |
| Piperidine CH₂ | ~25-35 |
| Piperidine CH | ~30-40 |
| Methyl CH₃ | ~15-20 |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.
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Instrument Setup: Use a broadband probe on a 100 MHz or higher NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans will be necessary to achieve an adequate signal-to-noise ratio. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
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Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is phase corrected.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Underpinnings
In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The most common ionization techniques for small molecules like 1-(2-Bromobenzyl)-3-methylpiperidine are Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a high-energy technique that often leads to extensive fragmentation, while ESI is a softer ionization method that typically results in the observation of the protonated molecule, [M+H]⁺.
Predicted Mass Spectrometry Data (ESI)
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Molecular Ion: The monoisotopic mass of C₁₃H₁₈BrN is 267.0623 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two peaks for the molecular ion at m/z 268.0701 ([M(⁷⁹Br)+H]⁺) and 270.0681 ([M(⁸¹Br)+H]⁺) of roughly equal intensity.
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Key Fragments: Fragmentation in ESI is less predictable than in EI, but potential fragments could arise from the cleavage of the benzyl-nitrogen bond.
Experimental Protocol: ESI Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source. The instrument should be calibrated using a known standard.
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Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Figure 3. General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.
Theoretical Underpinnings
Different types of chemical bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹).
Predicted IR Data
| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
| C-Br stretch | 500 - 600 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
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Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
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Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic characterization of a novel compound like 1-(2-Bromobenzyl)-3-methylpiperidine is a multi-faceted endeavor. No single technique provides a complete picture; rather, it is the synergistic integration of data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy that allows for an unambiguous structural assignment. This guide has outlined the theoretical principles, predicted data, and practical protocols necessary to achieve this goal with scientific rigor. By adhering to these methodologies, researchers can ensure the foundational integrity of their chemical matter, a critical step in the path of drug discovery and development.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine, 3-methyl-. NIST Chemistry WebBook. [Link][1]
